molecular formula C19H30O8 B1248329 GlochidionionosideC

GlochidionionosideC

Cat. No. B1248329
M. Wt: 386.4 g/mol
InChI Key: CIEXYBWLSDBXKL-DSFNCLLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GlochidionionosideC is a natural product found in Apocynum venetum and Glochidion zeylanicum with data available.

Scientific Research Applications

Chemical Composition and Structural Analysis

  • Chemical Structure: Glochidionionosides A-D, including Glochidionionoside C, were identified in Glochidion zeylanicum leaves. Their structures were primarily elucidated using spectroscopic methods (Otsuka et al., 2003).

Antioxidant and Anti-aging Properties

  • Oxidative Stress Resistance: Glochidion zeylanicum leaf extracts, potentially containing Glochidionionoside C, have been shown to protect against oxidative stress and attenuate ROS accumulation in Caenorhabditis elegans. The extracts modulated lifespan extension and exhibited anti-aging properties (Duangjan et al., 2019).

Pharmacological Effects

  • Medicinal Uses: Glochidion eriocarpum, a relative of Glochidion zeylanicum, is used traditionally for treating various conditions like diarrhea and itching. The pharmacological activity of this plant, which could be partly attributed to compounds like Glochidionionoside C, is under research for new drug discovery (Zhang et al., 2020).

Neuroprotective Effects

  • Neuroprotection: Glochidion zeylanicum leaf extract, potentially including Glochidionionoside C, showed neuroprotective effects against H2O2/glutamate-induced toxicity in neuronal cells and Aβ-induced toxicity in Caenorhabditis elegans. This suggests potential applications in neurodegenerative disorders (Duangjan et al., 2021).

Cytotoxic Activity

  • Cancer Cell Inhibition: Triterpene saponins from Glochidion eriocarpum showed significant cytotoxic activity against human cancer cell lines. Though not directly linked to Glochidionionoside C, this indicates the potential of related compounds in cancer treatment (Nhiem et al., 2012).

Metabolomic Profiling and Bioactivity

  • Metabolomic Analysis: LC-MS/MS-based metabolomic profiling of Glochidion velutinum, which may include Glochidionionoside C, revealed various compounds with potential anticancer activity against prostate and breast cancer cell lines (Shah et al., 2022).

properties

Product Name

GlochidionionosideC

Molecular Formula

C19H30O8

Molecular Weight

386.4 g/mol

IUPAC Name

(4R)-4-[(E,3S)-3-hydroxybut-1-enyl]-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H30O8/c1-10(21)4-5-13-11(6-12(22)7-19(13,2)3)9-26-18-17(25)16(24)15(23)14(8-20)27-18/h4-6,10,13-18,20-21,23-25H,7-9H2,1-3H3/b5-4+/t10-,13-,14+,15+,16-,17+,18+/m0/s1

InChI Key

CIEXYBWLSDBXKL-DSFNCLLUSA-N

Isomeric SMILES

C[C@@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CC(C=CC1C(=CC(=O)CC1(C)C)COC2C(C(C(C(O2)CO)O)O)O)O

synonyms

apocynoside I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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